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phosphoribosyl-ATP -

phosphoribosyl-ATP

Catalog Number: EVT-1578785
CAS Number:
Molecular Formula: C15H25N5O20P4
Molecular Weight: 719.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(5-phospho-beta-D-ribosyl)-ATP is a 1-(5-phospho-D-ribosyl)-ATP in which the 5-phospho-D-ribosyl residue has beta-configuration at the anomeric centre. It is a conjugate acid of a 1-(5-phospho-beta-D-ribosyl)-ATP(6-).
Source and Classification

Phosphoribosyl-ATP is synthesized from adenosine triphosphate and ribose 5-phosphate through the action of specific enzymes. It is classified as a nucleotide derivative, specifically a phosphoribosylated form of adenosine triphosphate. The compound is integral to metabolic pathways that involve nucleotides and nucleic acids, making it essential for cellular function and growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of phosphoribosyl-ATP primarily occurs via enzymatic pathways involving adenosine triphosphate phosphoribosyltransferase. The reaction can be summarized as follows:

Ribose 5 phosphate+Adenosine triphosphatePhosphoribosyl ATP+Adenosine monophosphate\text{Ribose 5 phosphate}+\text{Adenosine triphosphate}\rightarrow \text{Phosphoribosyl ATP}+\text{Adenosine monophosphate}

This reaction is catalyzed by the enzyme adenosine triphosphate phosphoribosyltransferase, which facilitates the transfer of the β,γ-diphosphoryl group from adenosine triphosphate to ribose 5-phosphate. The process involves several steps, including substrate binding and conformational changes within the enzyme to promote catalysis .

Molecular Structure Analysis

Structure and Data

Phosphoribosyl-ATP has a complex molecular structure characterized by its ribose sugar, phosphate groups, and adenine base. The exact mass of phosphoribosyl-ATP is approximately 507.2 g/mol. Its three-dimensional structure can be elucidated using techniques such as X-ray crystallography, which reveals details about its conformation and interactions with enzymes involved in its metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

Phosphoribosyl-ATP participates in several critical biochemical reactions. One notable reaction is its hydrolysis by phosphoribosyl-ATP pyrophosphohydrolase, which converts phosphoribosyl-ATP into phosphoribosyl-adenosine monophosphate and inorganic pyrophosphate:

Phosphoribosyl ATPPhosphoribosyl adenosine monophosphate+Pyrophosphate\text{Phosphoribosyl ATP}\rightarrow \text{Phosphoribosyl adenosine monophosphate}+\text{Pyrophosphate}

This hydrolysis step is irreversible and crucial for the continuation of histidine biosynthesis . The catalytic mechanism involves substrate binding followed by cleavage of the pyrophosphate bond, facilitated by metal ions that stabilize the transition state .

Mechanism of Action

Process and Data

The mechanism of action for phosphoribosyl-ATP primarily revolves around its role as a substrate in enzymatic reactions. In histidine biosynthesis, phosphoribosyl-ATP acts as a donor of the phosphoribosyl group, which is transferred to various nitrogenous bases through substitution reactions. The enzyme adenosine triphosphate phosphoribosyltransferase plays a pivotal role in this process by stabilizing the transition state during substrate conversion .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phosphoribosyl-ATP exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its ionic nature.
  • Stability: Relatively unstable under physiological conditions, particularly sensitive to hydrolysis.
  • pH Sensitivity: Stability may vary with pH; optimal activity typically occurs near neutral pH levels.

These properties are critical for its function in metabolic pathways, influencing how it interacts with enzymes and substrates .

Applications

Scientific Uses

Phosphoribosyl-ATP has significant applications in various scientific fields:

  1. Biochemical Research: It serves as a key intermediate in studies related to nucleotide metabolism and enzyme kinetics.
  2. Drug Development: Due to its role in histidine biosynthesis, it is considered a potential target for antibiotic development against pathogens like Mycobacterium tuberculosis, where inhibiting this pathway could hinder bacterial growth .
  3. Metabolic Engineering: Understanding its synthesis and function can aid in metabolic engineering efforts aimed at optimizing yeast or bacterial strains for industrial applications.
Biochemical Role of Phosphoribosyl-ATP in Metabolic Pathways

PRATP in Histidine Biosynthesis: Core Enzymatic Steps and Pathway Integration

PRATP is the inaugural metabolite in the 10-step histidine biosynthesis pathway, conserved across bacteria, archaea, fungi, and plants. This pathway is absent in mammals, making it a target for antimicrobial and herbicide development [1] [5] [8].

PRATP as a Precursor in the Histidine Biosynthetic Pathway

PRATP synthesis is catalyzed by ATP phosphoribosyltransferase (ATP-PRT; EC 2.4.2.17), which condenses ATP and phosphoribosyl pyrophosphate (PRPP) in a Mg²⁺-dependent reaction:ATP + PRPP → PRATP + PPiThis reaction is thermodynamically reversible but physiologically driven forward by pyrophosphate (PPi) hydrolysis [5] [7] [8].

ATP-PRT exists in two structural forms:

  • Long-form enzymes (e.g., Escherichia coli, Mycobacterium tuberculosis): Homohexamers with catalytic domains and C-terminal regulatory domains that bind histidine for allosteric feedback inhibition.
  • Short-form enzymes (e.g., Lactococcus lactis): Catalytic dimers (HisGS) requiring a separate regulatory protein (HisZ) for activity and histidine-mediated inhibition [5] [8] [10].

Table 1: Characteristics of ATP Phosphoribosyltransferase Forms

FeatureLong-Form ATP-PRTShort-Form ATP-PRT
StructureHomohexamerHisGS dimer + HisZ tetramer
Regulatory DomainC-terminal, covalently linkedSeparate HisZ subunit
Catalytic ActivationConformational shift upon substrate bindingHisZ binding essential
Histidine InhibitionDirect binding to regulatory domainMediated via HisZ
OrganismsEnterobacteria, ActinobacteriaFirmicutes, some Archaea

Transition state analysis reveals a dissociative DN⁺AN‡ mechanism for both forms, with significant charge development on the departing pyrophosphate group stabilized by active-site arginine residues (e.g., Arg56 in Psychrobacter arcticus) [7] [10]. Mutations disrupting this electrostatic preorganization (e.g., R56A) reduce catalytic efficiency >100-fold, though partial activity can be restored allosterically via HisZ binding, demonstrating remarkable catalytic resilience [10].

Hydrolysis of PRATP to Phosphoribosyl-AMP (PRAMP) by HisE Pyrophosphohydrolase

Following PRATP synthesis, HisE (phosphoribosyl-ATP pyrophosphohydrolase) catalyzes the irreversible hydrolysis of PRATP’s pyrophosphate moiety to form phosphoribosyl-AMP (PRAMP) and inorganic phosphate (Pi):PRATP + H₂O → PRAMP + PiThis reaction commits the cell to histidine biosynthesis by dephosphorylating PRATP, preventing reversal of the ATP-PRT reaction [1] [5].

HisE belongs to the Nudix hydrolase family and exhibits high specificity for PRATP. Kinetic studies in Corynebacterium glutamicum reveal a Kₘ of 18–35 µM and kcat of 4.2 s⁻¹, indicating efficient substrate turnover [1] [5]. The reaction is thermodynamically favorable (ΔG°′ = −35 kJ/mol) due to phosphate bond cleavage, ensuring unidirectional flux toward histidine [5]. Subsequent steps involve ring opening, glutamine-dependent amination, and purine ring rearrangement to form the imidazole backbone of histidine [1].

Table 2: Thermodynamic and Kinetic Parameters of Early Histidine Biosynthesis Steps

ReactionEnzymeΔG°′ (kJ/mol)Kₘ (μM)kcat (s⁻¹)
ATP + PRPP → PRATP + PPiATP-PRT (HisG)+5.2ATP: 50–12010–25
PRPP: 8–15
PRATP + H₂O → PRAMP + PiHisE pyrophosphohydrolase−35.0PRATP: 18–354.2

PRATP in Purine and Pyrimidine Nucleotide Metabolism

While PRATP is primarily associated with histidine biosynthesis, it competes with purine and pyrimidine pathways for the shared precursor phosphoribosyl pyrophosphate (PRPP):

  • Purine synthesis: PRPP amidotransferase (Kₘ for PRPP = 60–100 µM) initiates de novo purine biosynthesis by converting PRPP to 5-phosphoribosylamine.
  • Pyrimidine synthesis: Orotate phosphoribosyltransferase (Kₘ for PRPP = 8–20 µM) generates OMP for UMP synthesis.
  • PRATP synthesis: ATP-PRT (Kₘ for PRPP = 8–15 µM) has the highest affinity for PRPP among these enzymes [3] [6] [9].

This kinetic hierarchy suggests that PRATP synthesis may prioritize PRPP utilization under low substrate conditions. Notably, PRPP availability is tightly regulated by:

  • PRPP synthetase: Activated by inorganic phosphate (Pi), inhibited by ADP/GDP.
  • Cellular energy status: High ADP/AMP levels suppress PRPP synthesis [3] [6] [9].

Consequently, perturbations in PRPP pools directly impact PRATP production. In Saccharomyces cerevisiae mutants with impaired PRPP synthetase (Prs1/Prs3), intracellular PRPP drops to 0.01 mM (vs. 0.1 mM in wild-type), reducing nucleotide and histidine biosynthesis rates and causing cell size reduction and prolonged doubling times [9].

Cross-Pathway Interactions: PRPP-Dependent Reactions and PRATP Synthesis

PRPP serves as the essential activated pentose donor for multiple metabolic pathways, creating a network of competing reactions:

  • De novo nucleotide synthesis (purines: AMP/GMP; pyrimidines: UMP/CTP)
  • Histidine biosynthesis (PRATP synthesis)
  • Tryptophan biosynthesis (phosphoribosylanthranilate)
  • NAD⁺/NADP⁺ synthesis (nicotinate phosphoribosyltransferase)
  • Salvage pathways (e.g., HGPRT, APRT) [3] [6] [9]

Table 3: Metabolic Flux Distribution of PRPP in Proliferating Microbial Cells

Pathway% PRPP UtilizationKey ConsumersRegulatory Signals
Purine biosynthesis40–50%PRPP amidotransferaseFeedback-inhibited by IMP/GMP
Pyrimidine biosynthesis15–20%Orotate/uracil phosphoribosyltransferasesInhibited by UTP
Histidine biosynthesis20–30%ATP-PRT (HisG)Allosterically inhibited by histidine
NAD⁺ synthesis & salvage10–15%Nicotinamide phosphoribosyltransferaseInhibited by NADH
Tryptophan biosynthesis5–10%TrpG-TrpE complexRepressed by tryptophan

Flux toward PRATP synthesis is dynamically regulated by:

  • ATP-PRT allostery: Long-form enzymes are inhibited by histidine, AMP, ADP, and ppGpp (a stringent response alarmone), linking PRATP synthesis to cellular histidine sufficiency and energy status [1] [8].
  • Transcriptional control: his operon expression is repressed by histidine and activated by nutrient limitation via cAMP-CRP [1].
  • PRPP availability: Pathogenic PRPS1 mutations in humans cause PRPP synthetase hyperactivity, elevating PRPP >5-fold and driving overproduction of purines (gout) and histidine. Analogous effects occur in microorganisms [4] [9].

In Corynebacterium glutamicum strains engineered for industrial histidine production, overexpression of feedback-resistant ATP-PRT mutants (e.g., Asn215Ala, Leu231Val, Thr235Ala) increases flux to PRATP, enabling histidine titers >23 g/L [5]. This demonstrates how targeted disruption of PRATP allostery can rewire carbon flux for biotechnological applications.

Properties

Product Name

phosphoribosyl-ATP

IUPAC Name

[[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C15H25N5O20P4

Molecular Weight

719.28 g/mol

InChI

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

RKNHJBVBFHDXGR-KEOHHSTQSA-N

Synonyms

phosphoribosyl ATP
phosphoribosyladenosine triphosphate

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

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